(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a complex organic compound characterized by the presence of a furan ring, a tetrahydroisoquinoline moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl acrylamide intermediate, followed by the introduction of the tetrahydroisoquinoline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce primary or secondary amines.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and tetrahydroisoquinoline moiety can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide: Similar structure but with an acetyl group instead of a propionyl group.
(E)-3-(furan-3-yl)-N-(2-butyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide: Similar structure but with a butyryl group instead of a propionyl group.
Uniqueness
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is unique due to the specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-19(23)21-9-7-15-4-5-17(11-16(15)12-21)20-18(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,22)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVPMNZVXGOKO-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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